molecular formula C13H13N5O B14592202 3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-8-(propan-2-yl)quinolin-4(3H)-one CAS No. 61338-55-4

3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-8-(propan-2-yl)quinolin-4(3H)-one

Katalognummer: B14592202
CAS-Nummer: 61338-55-4
Molekulargewicht: 255.28 g/mol
InChI-Schlüssel: QMWPPIPRUIJAPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-8-(propan-2-yl)quinolin-4(3H)-one is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-8-(propan-2-yl)quinolin-4(3H)-one typically involves multi-step organic reactions. Common starting materials might include quinoline derivatives and tetrazole precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-8-(propan-2-yl)quinolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline: A basic structure with diverse biological activities.

    Tetrazole: Known for its stability and use in pharmaceuticals.

    Isoquinoline: Similar to quinoline but with different biological properties.

Uniqueness

3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-8-(propan-2-yl)quinolin-4(3H)-one is unique due to its specific combination of quinoline and tetrazole moieties. This combination may confer unique biological activities and chemical properties that are not observed in other similar compounds.

Eigenschaften

CAS-Nummer

61338-55-4

Molekularformel

C13H13N5O

Molekulargewicht

255.28 g/mol

IUPAC-Name

8-propan-2-yl-3-(2H-tetrazol-5-yl)-1H-quinolin-4-one

InChI

InChI=1S/C13H13N5O/c1-7(2)8-4-3-5-9-11(8)14-6-10(12(9)19)13-15-17-18-16-13/h3-7H,1-2H3,(H,14,19)(H,15,16,17,18)

InChI-Schlüssel

QMWPPIPRUIJAPG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=CC2=C1NC=C(C2=O)C3=NNN=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.